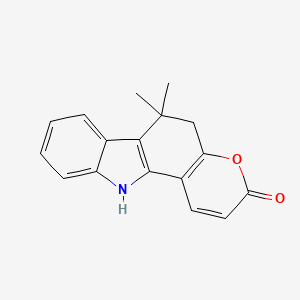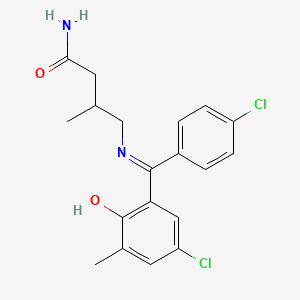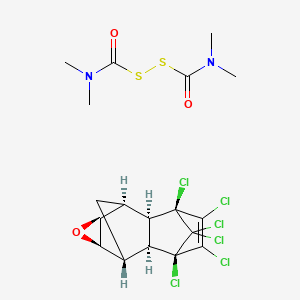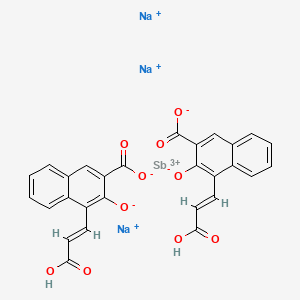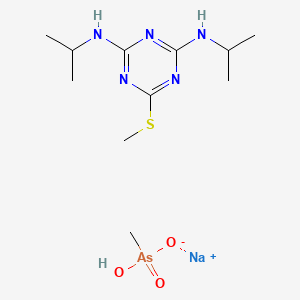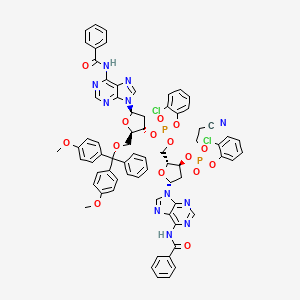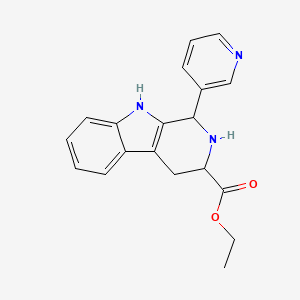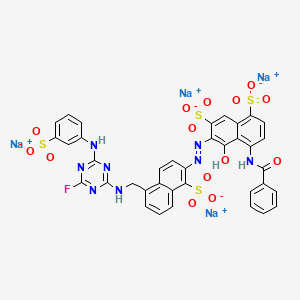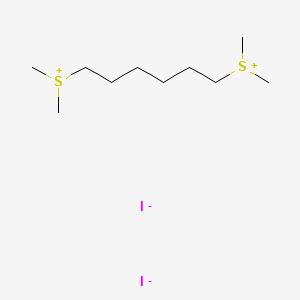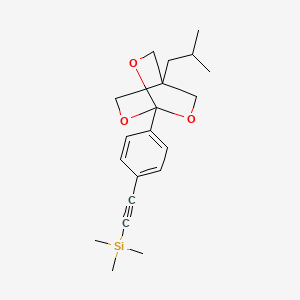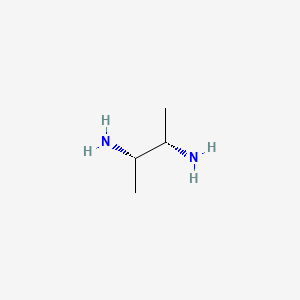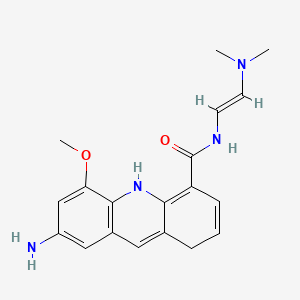
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic compound belonging to the class of acridine derivatives These compounds are known for their intercalative properties, which allow them to insert between DNA base pairs, disrupting the DNA structure and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Functionalization: The acridine core is then functionalized with an amino group at the 9th position.
Side Chain Addition: The dimethylaminoethyl side chain is introduced through a nucleophilic substitution reaction.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which may have different biological activities and properties.
Applications De Recherche Scientifique
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA damage and repair.
Medicine: Due to its ability to interfere with DNA replication, it is being investigated as a potential anticancer agent.
Industry: The compound may be used in the development of new pharmaceuticals and as a tool in biochemical research.
Mécanisme D'action
The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its intercalation into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the action of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s side chains interact with the DNA grooves, further stabilizing the intercalated complex and enhancing its inhibitory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative with similar structural features but different biological activity.
5-Fluoro-9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide: A fluorinated derivative with enhanced DNA binding affinity and cytotoxicity.
Uniqueness
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its specific side chain and functional groups, which confer distinct DNA intercalation properties and biological activities. Its ability to form stable intercalated complexes with DNA makes it a valuable compound for studying DNA interactions and developing new therapeutic agents.
Propriétés
Numéro CAS |
89459-52-9 |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
7-amino-N-[(E)-2-(dimethylamino)ethenyl]-5-methoxy-1,10-dihydroacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)8-7-21-19(24)15-6-4-5-12-9-13-10-14(20)11-16(25-3)18(13)22-17(12)15/h4,6-11,22H,5,20H2,1-3H3,(H,21,24)/b8-7+ |
Clé InChI |
KFFQHYLIVFXJLD-BQYQJAHWSA-N |
SMILES isomérique |
CN(C)/C=C/NC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
SMILES canonique |
CN(C)C=CNC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
